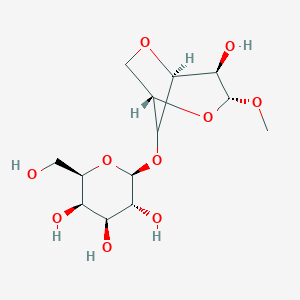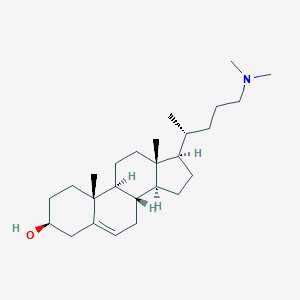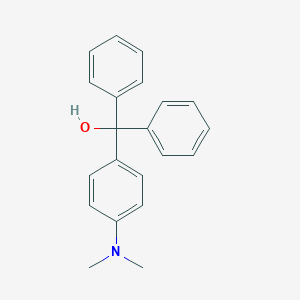
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, also known as DMTSB-NHS, is a chemical compound used in scientific research for various applications. This compound is a derivative of benzoic acid and is widely used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds.
科学的研究の応用
DMSTB-NHS is widely used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology.
作用機序
DMSTB-NHS reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is known as the NHS ester reaction. The reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides.
生化学的および生理学的効果
DMSTB-NHS does not have any significant biochemical or physiological effects. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction takes place in vitro and does not have any significant effects on living organisms.
実験室実験の利点と制限
DMSTB-NHS has several advantages in lab experiments. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides. DMSTB-NHS is also stable and can be stored for long periods without degradation. However, DMSTB-NHS has some limitations in lab experiments. It is a toxic compound and should be handled with care. DMSTB-NHS is also expensive, and its synthesis requires specialized equipment and expertise.
将来の方向性
DMSTB-NHS has several future directions in scientific research. It is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS can also be used in the development of new chemical probes for the study of protein-protein interactions. Furthermore, DMSTB-NHS can be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, DMSTB-NHS can be used in the development of new materials for various applications such as drug delivery, tissue engineering, and biosensors.
Conclusion:
In conclusion, DMSTB-NHS is a highly reactive compound used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS is a stable and specific compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. DMSTB-NHS has several advantages in lab experiments, but it also has some limitations. Finally, DMSTB-NHS has several future directions in scientific research, and it can be used in the development of new chemical probes, diagnostic tools, and materials.
合成法
The synthesis of DMSTB-NHS involves the reaction of 2,4-dimethoxybenzoic acid with trimethyltin chloride and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields DMSTB-NHS as a white solid.
特性
CAS番号 |
130168-12-6 |
|---|---|
製品名 |
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate |
分子式 |
C16H21NO6Sn |
分子量 |
442.1 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3CH3.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;;;;/h3-4H,5-6H2,1-2H3;3*1H3; |
InChIキー |
ONVCJOVAGWAHRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
その他のCAS番号 |
130168-12-6 |
同義語 |
N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate SDTSB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




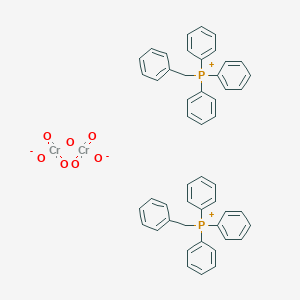

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
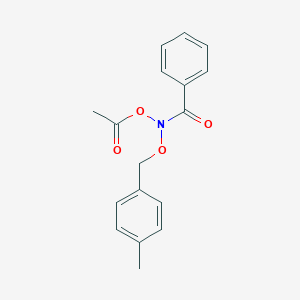
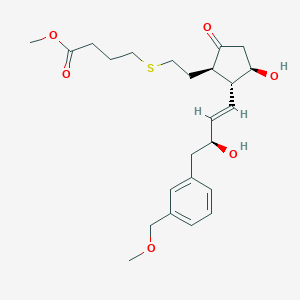

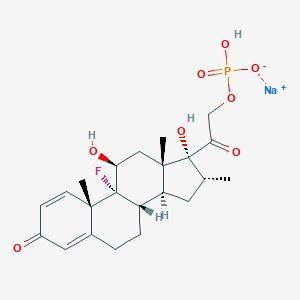

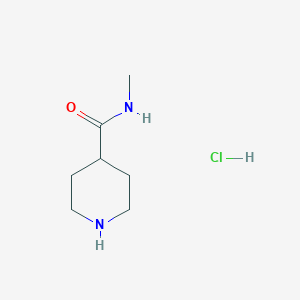
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
